![molecular formula C15H21N3O2 B11733290 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol es un compuesto orgánico sintético que presenta un grupo fenol sustituido con un grupo metoxi y un grupo aminometil enlazado a un anillo de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del anillo de pirazol, seguido de su unión al derivado de fenol.
Preparación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidrazina con una 1,3-dicetona en condiciones ácidas.
Unión al Fenol: El derivado de pirazol luego se hace reaccionar con un derivado de fenol que ha sido funcionalizado con un grupo metoxi. Este paso a menudo involucra el uso de un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace aminometil.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El grupo nitro (si está presente) se puede reducir a una amina.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir el grupo metoxi.
Productos Principales Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros derivados reducidos.
Sustitución: Diversos derivados de fenol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como agente terapéutico debido a sus características estructurales únicas.
Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios Biológicos: Se estudian sus interacciones con objetivos biológicos, incluyendo enzimas y receptores.
Aplicaciones Industriales: Posible uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol involucra su interacción con objetivos moleculares específicos. El grupo fenol puede formar enlaces de hidrógeno con residuos de aminoácidos en proteínas, mientras que el anillo de pirazol puede participar en interacciones π-π con residuos aromáticos. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-metoxi-4-aminometilfenol: Carece del anillo de pirazol, lo que lo hace menos versátil en términos de interacciones biológicas.
4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol: Carece del grupo metoxi, lo que puede afectar su solubilidad y reactividad.
Singularidad
2-metoxi-4-({[(1-propil-1H-pirazol-3-il)metil]amino}metil)fenol es único debido a la presencia tanto del grupo metoxi como del anillo de pirazol, que confieren propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales permite diversas interacciones con objetivos biológicos y lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
2-methoxy-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-3-7-18-8-6-13(17-18)11-16-10-12-4-5-14(19)15(9-12)20-2/h4-6,8-9,16,19H,3,7,10-11H2,1-2H3 |
Clave InChI |
AMWIYKWYIWSVFV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


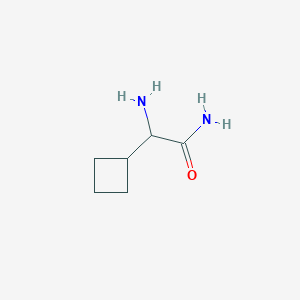
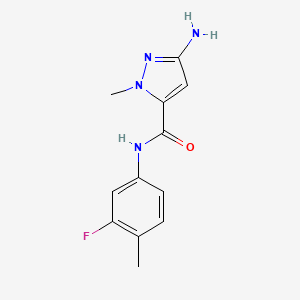
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
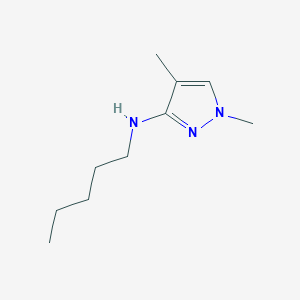
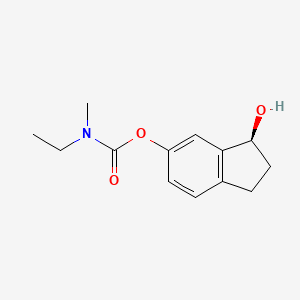
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
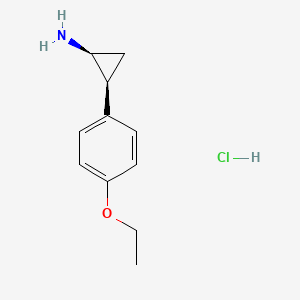
![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)

![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)

![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733296.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)
